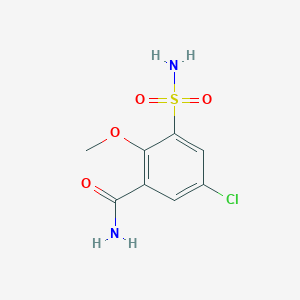

5-Chloro-2-methoxy-3-sulfamoylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-methoxy-3-sulfamoylbenzamide is a chemical compound with the molecular formula C8H9ClN2O4S and a molecular weight of 264.69 g/mol . It is characterized by the presence of a chloro group, a methoxy group, and a sulfamoyl group attached to a benzamide core. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 5-Chloro-2-methoxy-3-sulfamoylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and sulfamide.

Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Procedure: The 5-chloro-2-methoxybenzoic acid is first activated by the coupling agent, followed by the addition of sulfamide.

Analyse Chemischer Reaktionen

5-Chloro-2-methoxy-3-sulfamoylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-methoxy-3-sulfamoylbenzamide is utilized in various fields of scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-methoxy-3-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

5-Chloro-2-methoxy-3-sulfamoylbenzamide can be compared with other similar compounds such as:

5-Chloro-2-methoxybenzoic acid: Lacks the sulfamoyl group, making it less versatile in certain reactions.

2-Methoxy-3-sulfamoylbenzoic acid: Lacks the chloro group, affecting its reactivity and biological activity.

5-Chloro-2-methoxy-3-sulfamoylaniline: Contains an aniline group instead of a benzamide group, leading to different chemical and biological properties.

Biologische Aktivität

5-Chloro-2-methoxy-3-sulfamoylbenzamide (CAS No. 1490911-67-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 5-chloro-2-methoxybenzoic acid and sulfamide.

- Reaction Conditions : A coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used along with a base like triethylamine.

- Procedure : The 5-chloro-2-methoxybenzoic acid is activated by the coupling agent, followed by the addition of sulfamide to form the target compound.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus subtilis | 8 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The compound demonstrated significant antiproliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 ± 1.5 |

| A549 | 20 ± 2.0 |

| HT-29 | 18 ± 1.8 |

The mechanism involves inducing apoptosis and inhibiting cell cycle progression, as evidenced by increased levels of caspases and decreased levels of anti-apoptotic proteins like Bcl-2 .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular processes, including h-NTPDases, which are implicated in inflammation and cancer progression.

- Signaling Pathways : It modulates critical signaling pathways related to cell growth and apoptosis, contributing to its anticancer effects .

Case Studies

-

Study on Anticancer Activity :

In a study evaluating the effects of sulfamoyl-benzamide derivatives on cancer cells, this compound was found to significantly inhibit cell proliferation in MCF-7 cells. The compound caused G1 phase arrest and increased apoptosis markers such as caspase activation . -

Antimicrobial Evaluation :

A comprehensive antimicrobial screening revealed that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential. The study highlighted its effectiveness against resistant strains, suggesting a valuable therapeutic application in infectious diseases .

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-3-sulfamoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c1-15-7-5(8(10)12)2-4(9)3-6(7)16(11,13)14/h2-3H,1H3,(H2,10,12)(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKDGHHCMZRTCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1S(=O)(=O)N)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.